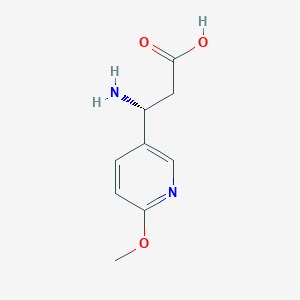

(R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid

Descripción general

Descripción

®-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid is a chiral amino acid derivative with a pyridine ring substituted with a methoxy group at the 6-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available 6-methoxypyridine-3-carboxylic acid.

Amidation: The carboxylic acid is converted to an amide using reagents such as thionyl chloride and ammonia.

Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Chiral Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques such as crystallization with chiral acids.

Industrial Production Methods

Industrial production of ®-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for amidation and reduction steps, and high-throughput chiral resolution methods.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.

Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) in polar aprotic solvents.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of piperidine derivatives.

Substitution: Introduction of various functional groups replacing the methoxy group.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₉H₁₂N₂O₃

- Molecular Weight : 196.2 g/mol

- CAS Number : 712321-46-5

The compound features a pyridine ring with a methoxy substitution at the 6-position, contributing to its unique biological activities.

Neuroscience Research

(R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid is recognized for its role as a modulator of neurotransmitter systems. Its interactions with glutamate receptors are particularly significant:

- Neuroprotective Effects : Research indicates that this compound may protect neurons from excitotoxicity associated with neurodegenerative diseases by modulating glutamate receptor activity .

Pharmaceutical Development

The compound serves as a crucial building block in the synthesis of novel drugs targeting cognitive enhancement and neuroprotection:

- Drug Formulation : Its properties facilitate effective drug delivery systems, enhancing bioavailability and therapeutic efficacy .

Biochemical Studies

Researchers utilize this compound to investigate amino acid metabolism and its implications for metabolic disorders:

- Structure-Activity Relationship (SAR) : It aids in understanding how structural variations affect biological activity, which is vital for drug discovery .

Induction of Apoptosis

A pivotal study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound can induce apoptosis in human breast cancer cells. The findings suggest its potential as an anti-cancer agent by activating apoptotic pathways.

Modulation of Receptor Activity

The compound has shown the ability to enhance or inhibit glutamate receptor activity, providing insights into its therapeutic roles in neurological disorders .

Neuroprotective Studies

A study highlighted the compound's neuroprotective properties against excitotoxicity, emphasizing its potential in treating conditions like Alzheimer's disease. The modulation of glutamate receptors was pivotal in these protective effects.

Apoptotic Effects on Cancer Cells

In another study focusing on breast cancer cells, the compound was shown to activate key apoptotic pathways leading to significant cell death, indicating its potential as a therapeutic agent against cancer.

Mecanismo De Acción

The mechanism of action of ®-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound can mimic natural amino acids and bind to active sites, inhibiting or modulating the activity of the target. The methoxy group and pyridine ring play crucial roles in the binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid: The enantiomer of the compound with different biological activity.

3-Amino-3-(6-hydroxypyridin-3-yl)propanoic acid: A similar compound with a hydroxyl group instead of a methoxy group.

3-Amino-3-(6-chloropyridin-3-yl)propanoic acid: A derivative with a chlorine substituent.

Uniqueness

®-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid is unique due to its specific chiral configuration and the presence of a methoxy group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Actividad Biológica

(R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid, a chiral amino acid derivative, has garnered significant attention in the fields of neuroscience and pharmacology due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a pyridine ring substituted with a methoxy group at the 6-position. Its potential therapeutic applications range from cancer treatment to neuroprotection, making it a subject of extensive research.

- Molecular Formula : C₉H₁₂N₂O₃

- Molecular Weight : 196.2 g/mol

- CAS Number : 1184246-60-3

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly glutamate receptors. This compound acts as a modulator, influencing synaptic plasticity and memory formation. Additionally, it has been shown to activate specific apoptotic pathways in various cancer cell lines, leading to programmed cell death, which is crucial for eliminating unwanted or cancerous cells.

Biological Activities

-

Neuroprotective Effects :

- Research indicates that this compound may provide neuroprotection against neurodegenerative diseases by modulating excitatory neurotransmission through glutamate receptors.

-

Induction of Apoptosis :

- The compound has demonstrated the ability to induce apoptosis in human breast cancer cells, suggesting its potential as an anti-cancer agent.

-

Modulation of Receptor Activity :

- Studies have shown that this compound can enhance or inhibit the activity of glutamate receptors, providing insights into its therapeutic roles in various neurological disorders.

Apoptotic Effects on Cancer Cells

A pivotal study published in Bioorganic & Medicinal Chemistry Letters examined the apoptotic effects of this compound on human breast cancer cells. The findings indicated that the compound activates key apoptotic pathways, leading to significant cell death in treated cell lines.

Neuroprotective Studies

Another significant study focused on the neuroprotective properties of this compound. The research highlighted its role in mitigating excitotoxicity by modulating glutamate receptor activity, which is crucial for protecting neurons from damage associated with neurodegenerative diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Amino-3-(pyridin-2-yl)propanoic acid | Pyridine ring without methoxy substitution | Different receptor interaction profile |

| (S)-3-Amino-3-(6-methoxy-3-pyridyl)propionic acid | Enantiomer with similar properties | Opposite chirality affects activity |

| 2-Amino-5-methoxypyridine | Methoxy-substituted pyridine without propanoic acid | Lacks amino acid structure |

This table illustrates how this compound stands out due to its specific chiral configuration and methoxy substitution, which significantly influence its biological activities and potential therapeutic applications.

Propiedades

IUPAC Name |

(3R)-3-amino-3-(6-methoxypyridin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-14-8-3-2-6(5-11-8)7(10)4-9(12)13/h2-3,5,7H,4,10H2,1H3,(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSDJSZHYFNBEN-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=C(C=C1)[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375934 | |

| Record name | (3R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712321-46-5 | |

| Record name | (βR)-β-Amino-6-methoxy-3-pyridinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=712321-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.